2-(Cyclopropylamino)ethanol molecular structure and conformation
2-(Cyclopropylamino)ethanol molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Cyclopropylamino)ethanol
Abstract
2-(Cyclopropylamino)ethanol, a secondary amino alcohol, represents a significant structural motif in medicinal chemistry and synthetic organic chemistry. Its pharmacological and chemical reactivity is intrinsically governed by its three-dimensional structure and conformational preferences. This technical guide provides a detailed analysis of the molecular structure of 2-(Cyclopropylamino)ethanol, with a primary focus on its conformational landscape. We explore the critical role of intramolecular hydrogen bonding as the dominant factor in stabilizing a compact, gauche conformation. Furthermore, this guide outlines the primary experimental and computational methodologies employed to elucidate such structural features, offering researchers and drug development professionals a foundational understanding of this versatile chemical entity.
Introduction: Significance and Structural Context
2-(Cyclopropylamino)ethanol (CAS: 35265-06-6, Molecular Formula: C₅H₁₁NO) is a bifunctional organic molecule featuring a rigid cyclopropyl group attached to an ethanolamine backbone.[1] The cyclopropyl moiety is a highly sought-after component in modern drug discovery, valued for its ability to improve metabolic stability, binding affinity, and membrane permeability. Amino alcohols, in turn, are crucial intermediates and chiral auxiliaries in asymmetric synthesis and are present in numerous biologically active compounds.[][3]
Understanding the molecule's preferred three-dimensional arrangement is paramount. The spatial orientation of the hydroxyl (-OH) and secondary amine (-NH) groups dictates the molecule's ability to interact with biological targets, such as enzyme active sites and receptors, and influences its physical properties and reactivity. This guide synthesizes established principles of physical organic chemistry to predict and analyze the conformational behavior of 2-(Cyclopropylamino)ethanol.
Molecular Structure and Connectivity
The fundamental structure of 2-(Cyclopropylamino)ethanol consists of a central two-carbon ethyl chain. One carbon is attached to a hydroxyl group, and the other is attached to a secondary amino group, which is further substituted with a cyclopropyl ring.
| Property | Value | Source |
| CAS Number | 35265-06-6 | |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| SMILES | C1CC1NCCO | [4] |
| InChI | 1S/C5H11NO/c7-4-3-6-5-1-2-5/h5-7H,1-4H2 | [1] |
The molecule possesses several key rotatable single bonds that define its conformational space, as illustrated below.
Caption: Key rotatable bonds (τ₁, τ₂, τ₃) in 2-(Cyclopropylamino)ethanol.
Conformational Analysis: The Role of Intramolecular Hydrogen Bonding
While multiple conformations are theoretically possible due to rotation around the C-C (τ₁), C-N (τ₂), and C-O (τ₃) bonds, the conformational landscape of 2-(Cyclopropylamino)ethanol is overwhelmingly dominated by a single, powerful non-covalent interaction: an intramolecular hydrogen bond.
The O-H···N Hydrogen Bond
In molecules containing both a hydrogen bond donor (the -OH group) and an acceptor (the lone pair of the N atom) in a 1,2-relationship, a strong tendency exists to form an intramolecular hydrogen bond.[5][6] This interaction stabilizes a conformation where the hydroxyl proton points toward the nitrogen atom, creating a pseudo-five-membered ring. This stabilization typically outweighs the energy penalty of minor steric clashes or torsional strain.
The formation of this O-H···N bond forces the O-C-C-N dihedral angle (τ₁) into a gauche arrangement (approximately 60°). The alternative anti conformation (180°) would place the donor and acceptor groups too far apart for a hydrogen bond to form. Studies on the parent molecule, 2-aminoethanol, have conclusively shown through both high-level ab initio calculations and microwave spectroscopy that the gauche conformer, stabilized by this hydrogen bond, is the global minimum on the potential energy surface.[7]
Caption: Intramolecular hydrogen bond stabilizing the gauche conformer.
Influence of the Cyclopropyl Group
The presence of the cyclopropyl group introduces two main effects:
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Steric Hindrance: The bulky cyclopropyl ring restricts rotation around the C-N bond (τ₂). Its orientation will be optimized to minimize steric clashes with the hydrogen atoms on the ethanolamine backbone.
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Electronic Effects: The cyclopropyl group has unique electronic properties, behaving somewhat like a double bond. However, in this context, its steric influence is the more dominant factor in determining the final geometry. The basicity of the nitrogen atom is not significantly altered in a way that would prevent it from acting as a strong hydrogen bond acceptor.[7]
The most stable conformation will therefore be a gauche structure stabilized by the O-H···N hydrogen bond, with the cyclopropyl group oriented to minimize steric repulsion.
Methodologies for Structural and Conformational Elucidation
Determining the precise three-dimensional structure of molecules like 2-(Cyclopropylamino)ethanol relies on a combination of computational modeling and experimental spectroscopy.
Computational Chemistry Workflow
Computational chemistry is a powerful tool for exploring the potential energy surface of a molecule to find its most stable conformations. A typical workflow using Density Functional Theory (DFT) is outlined below.
Caption: Workflow for a computational conformational analysis study.
Detailed Protocol: DFT-Based Conformational Analysis
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Initial Structure Generation & Search:
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Causality: A broad, unbiased search is required to find all potential conformers. Molecular mechanics is used for this initial step because it is computationally inexpensive and fast.
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Protocol:
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Generate an initial 3D structure from the SMILES string (C1CC1NCCO).
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Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). Rotate all key dihedral angles (τ₁, τ₂, τ₃) in set increments (e.g., 30°).
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Save all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the lowest energy structure.
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Geometry Optimization (DFT):
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Causality: To obtain accurate geometries and relative energies, a more rigorous quantum mechanical method is necessary. DFT provides a good balance of accuracy and computational cost.
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Protocol:
-
For each low-energy conformer identified in the previous step, perform a full geometry optimization using a DFT functional and basis set (e.g., B3LYP/6-31G(d)).
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This process adjusts all bond lengths, angles, and dihedrals to find the nearest stationary point on the potential energy surface.
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-
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Frequency Calculation:
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Causality (Self-Validation): This step is critical to validate the results. A true energy minimum must have all real (positive) vibrational frequencies. An imaginary frequency indicates a transition state, not a stable conformer. This step also provides the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.
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Protocol:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) for each optimized structure.
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Confirm that there are zero imaginary frequencies.
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Use the calculated thermal corrections to find the relative Gibbs free energies (ΔG) of the conformers.
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Analysis:
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Causality: The final step involves interpreting the data to identify the most stable conformer and characterize its geometry.
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Protocol:
-
Compare the relative energies (ΔE or ΔG) of all validated conformers.
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Analyze the geometry of the global minimum. Measure the O-C-C-N dihedral angle to confirm a gauche or anti arrangement.
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Measure the distance between the hydroxyl hydrogen and the amine nitrogen (H···N) and the O-H···N angle to confirm and characterize the intramolecular hydrogen bond. A typical H···N distance for such a bond is ~2.0-2.5 Å.
-
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Experimental Spectroscopic Methods
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Infrared (IR) Spectroscopy:
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Principle: The O-H stretching frequency is highly sensitive to hydrogen bonding. A "free" hydroxyl group typically shows a sharp absorption band around 3600-3650 cm⁻¹. When involved in a hydrogen bond, the O-H bond weakens and lengthens, causing the absorption to shift to a lower frequency (red-shift) and broaden significantly, often appearing in the 3200-3500 cm⁻¹ region.[6]
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Application: The IR spectrum of 2-(Cyclopropylamino)ethanol in a non-polar solvent or in the gas phase would be expected to show a dominant, broad O-H stretch at a lower wavenumber, providing strong evidence for the hydrogen-bonded conformer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Principle: The magnitude of the three-bond proton-proton coupling constant (³JHH) between the protons on the C1 and C2 carbons of the ethanol backbone is dependent on the dihedral angle between them, as described by the Karplus equation.
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Application: In the preferred gauche conformation (dihedral angle ≈ 60°), the predicted ³JHH value would be small (typically 2-5 Hz). In contrast, an anti conformation (dihedral angle ≈ 180°) would result in a much larger coupling constant (typically 10-14 Hz). Measuring this coupling constant in the ¹H NMR spectrum provides direct experimental evidence for the dominant conformation in solution.
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Conclusion
The molecular structure of 2-(Cyclopropylamino)ethanol is defined by a flexible ethanolamine chain attached to a rigid cyclopropyl ring. Its conformational behavior is decisively controlled by the formation of a robust intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen. This interaction locks the O-C-C-N dihedral angle into a gauche conformation, creating a compact, pseudo-cyclic structure. This predicted conformation can be rigorously validated through a combination of DFT-based computational analysis and experimental techniques such as IR and NMR spectroscopy. A thorough understanding of this stable conformation is critical for professionals in drug discovery and chemical synthesis, as it forms the basis for the molecule's interactions and reactivity.
References
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Lane, J. A., et al. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A. Available at: [Link]
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Lane, J. A., et al. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. PubMed. Available at: [Link]
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Pereira, R. B., et al. (2022). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. National Institutes of Health (PMC). Available at: [Link]
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Pereira, R. B., et al. (2022). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. MDPI. Available at: [Link]
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Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. Available at: [Link]
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ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Available at: [Link]
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